molecular formula C20H26N4S2 B2608045 4-(dimethylamino)-N-(2-{[4-(dimethylamino)phenyl]methanethioamido}ethyl)benzene-1-carbothioamide CAS No. 727682-73-7

4-(dimethylamino)-N-(2-{[4-(dimethylamino)phenyl]methanethioamido}ethyl)benzene-1-carbothioamide

Cat. No.: B2608045
CAS No.: 727682-73-7
M. Wt: 386.58
InChI Key: PJQHPRFDAGIDNP-UHFFFAOYSA-N
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Description

4-(dimethylamino)-N-(2-{[4-(dimethylamino)phenyl]methanethioamido}ethyl)benzene-1-carbothioamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple dimethylamino groups and a benzene ring, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylamino)-N-(2-{[4-(dimethylamino)phenyl]methanethioamido}ethyl)benzene-1-carbothioamide typically involves multi-step organic reactions. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with a suitable thioamide precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylamino)-N-(2-{[4-(dimethylamino)phenyl]methanethioamido}ethyl)benzene-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

4-(dimethylamino)-N-(2-{[4-(dimethylamino)phenyl]methanethioamido}ethyl)benzene-1-carbothioamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Comparison with Similar Compounds

Similar Compounds

  • 4-(dimethylamino)-2-(2-(methylthio)-ethyl)-2-phenylbutyronitrile hydrochloride
  • 2-(4-Chlorophenyl)-4-(dimethylamino)-2-[2-(dimethylamino)ethyl]butanenitrile

Uniqueness

4-(dimethylamino)-N-(2-{[4-(dimethylamino)phenyl]methanethioamido}ethyl)benzene-1-carbothioamide is unique due to its specific structural features, such as the presence of multiple dimethylamino groups and a thioamide linkage. These characteristics confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-(dimethylamino)-N-[2-[[4-(dimethylamino)benzenecarbothioyl]amino]ethyl]benzenecarbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4S2/c1-23(2)17-9-5-15(6-10-17)19(25)21-13-14-22-20(26)16-7-11-18(12-8-16)24(3)4/h5-12H,13-14H2,1-4H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJQHPRFDAGIDNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=S)NCCNC(=S)C2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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